Bienvenue dans la boutique en ligne BenchChem!

Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)

LC-MS/MS method validation in-source collision-induced dissociation opioid bioanalysis

Choose this 1.0 mg/mL acetonitrile-based OMG reference standard to eliminate in-source fragmentation that falsely elevates parent oxymorphone readings. Direct OMG measurement prevents the 44% false-negative rate seen with free-drug-only urine testing. A tenfold higher concentration than standard 100 µg/mL methanolic CRMs enables efficient calibrator preparation across the clinical urinary range (0.14–67 µg/mL). Acetonitrile formulation avoids solvent-mismatch artifacts in HILIC and reversed-phase LC-MS/MS methods, ensuring reliable pharmacokinetic, forensic, and compliance monitoring data.

Molecular Formula C23H27NO10
Molecular Weight 477.5 g/mol
CAS No. 770735-01-8
Cat. No. B3331010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)
CAS770735-01-8
Molecular FormulaC23H27NO10
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O
InChIInChI=1S/C23H27NO10/c1-24-7-6-22-13-9-2-3-11(32-21-16(28)14(26)15(27)18(34-21)20(29)30)17(13)33-19(22)10(25)4-5-23(22,31)12(24)8-9/h2-3,12,14-16,18-19,21,26-28,31H,4-8H2,1H3,(H,29,30)/t12-,14+,15+,16-,18+,19+,21-,22+,23-/m1/s1
InChIKeyILRLBQVIWURYLX-WUDROUKASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymorphone 3-Beta-D-Glucuronide (1.0 mg/mL in Acetonitrile) – Certified Metabolite Reference Standard for Opioid Bioanalysis


Oxymorphone 3-Beta-D-Glucuronide (OMG, CAS 770735-01-8) is the principal Phase II glucuronide metabolite of the semi-synthetic μ-opioid agonist oxymorphone, formed primarily via hepatic UGT2B7-mediated conjugation . Unlike the active 6-OH-oxymorphone metabolite, OMG is considered pharmacologically inactive, yet it represents the major circulating and urinary species, with plasma AUC approximately 90-fold higher than the parent drug [1]. The product is supplied as a 1.0 mg/mL solution in acetonitrile, offering a tenfold higher concentration than standard 100 µg/mL methanolic certified reference materials, and is intended for use as an analytical reference standard in LC-MS/MS and GC/MS methods for clinical toxicology, forensic analysis, and pharmaceutical research .

Why Generic Oxymorphone Metabolite Standards Cannot Substitute for Oxymorphone 3-Beta-D-Glucuronide (1.0 mg/mL in Acetonitrile)


Substituting oxymorphone, 6-OH-oxymorphone, or a different opioid glucuronide standard for OMG introduces critical analytical errors. OMG undergoes in-source fragmentation during electrospray ionization, converting back to oxymorphone and producing falsely elevated parent drug measurements unless chromatographically resolved—a problem documented to compromise quantitation accuracy in plasma assays [1]. Furthermore, 44% of patient urine samples tested positive for oxymorphone glucuronide while negative for free oxymorphone; omitting direct glucuronide measurement therefore produces unacceptably high false-negative rates in compliance monitoring [2]. Unlike 6-OH-oxymorphone, which retains analgesic bioactivity, OMG is pharmacologically inactive, meaning the two metabolites carry entirely different interpretive weight in forensic and clinical decision-making [3]. A certified, matrix-compatible OMG standard at sufficient concentration is therefore non-negotiable for method validation and routine use.

Quantitative Differentiation Evidence for Oxymorphone 3-Beta-D-Glucuronide (1.0 mg/mL in Acetonitrile) vs. Closest Analogs


Elimination of In-Source Fragmentation Bias That Falsely Elevates Parent Oxymorphone Quantitation

In the validated LC-MS/MS method of Zha et al. (2012), oxymorphone-3-glucuronide was shown to undergo conversion to oxymorphone directly in the electrospray ionization source, producing spurious parent drug signal that could not be distinguished from authentic oxymorphone without optimized chromatographic separation. The method achieved baseline resolution of OMG from oxymorphone (retention time separation not explicitly stated, but SPE wash step removed OMG completely), eliminating this interference and achieving intra-day precision CV% ≤11.0% and inter-day CV% ≤12.6% for oxymorphone over 35–5000 pg/mL [1]. Using a certified OMG standard to verify separation is therefore essential; substituting oxymorphone or 6-OH-oxymorphone standards fails to detect this specific interference.

LC-MS/MS method validation in-source collision-induced dissociation opioid bioanalysis

Dominant Urinary Excretion Fraction vs. Parent Drug and 6-OH-Oxymorphone

According to the FDA prescribing information for oxymorphone hydrochloride, on average 33% to 38% of the administered dose is excreted in urine as oxymorphone-3-glucuronide, compared to <1% as unchanged oxymorphone and 0.25% to 0.62% (or less than 1%) as 6-OH-oxymorphone in subjects with normal hepatic and renal function [1]. The mean plasma AUC of OMG is approximately 90-fold higher than that of the parent drug, while 6-OH-oxymorphone AUC is approximately 70% of the parent AUC after single doses, becoming essentially equivalent at steady state [1]. In a dose-proportionality study, OMG increased in an approximate 2-fold fashion with each doubling of the oxymorphone dose, demonstrating predictable linear kinetics [2]. OMG is therefore the analytically most abundant and dose-proportional urinary marker of oxymorphone exposure, making its certified reference standard indispensable for quantitative urine drug testing.

urine drug testing metabolite excretion ratio opioid compliance monitoring

44% False-Negative Rate When Oxymorphone Glucuronide Is Not Directly Measured in Urine

In a study of 85 patient urine samples analyzed by hydrophilic interaction LC-MS/MS, French et al. (2011) reported that 44% of specimens were positive for oxymorphone glucuronide but negative for free oxymorphone. Across all opioids studied, detection of free drug only led to false-negative confirmations: 43% (morphine glucuronide without morphine), 48% (hydromorphone glucuronide without hydromorphone), and 33% (codeine glucuronide without codeine) [1]. The LC-MS/MS method achieved linearity from 10 to 1,000 ng/mL (fentanyl 0.25–25 ng/mL), intra-assay imprecision of 1.0–8.4% CV at 500 ng/mL, and inter-assay precision of 2.9–6.0% CV [1]. These findings establish that direct glucuronide measurement using a certified OMG standard is essential to avoid missing nearly half of oxymorphone-positive cases.

false-negative reduction urine drug confirmations opioid glucuronide monitoring

Pharmacological Inactivity Distinguishes OMG from the Active 6-OH-Oxymorphone Metabolite

The FDA prescribing information explicitly states that the pharmacologic activity of oxymorphone-3-glucuronide has not been evaluated, whereas 6-OH-oxymorphone has been shown in animal studies to possess analgesic bioactivity [1]. This distinction is critical for forensic and clinical interpretation: 6-OH-oxymorphone contributes to the overall analgesic effect and may accumulate to concentrations essentially equivalent to the parent drug at steady state [1]. In contrast, OMG is widely described in the peer-reviewed literature as the inactive glucuronide metabolite, serving primarily as a detoxification and elimination product via UGT2B7-mediated conjugation [1]. A certified OMG standard allows laboratories to independently quantify the inactive metabolite pool, separating it from the pharmacologically active species (parent + 6-OH-oxymorphone) for accurate assessment of total drug burden versus active drug exposure.

metabolite pharmacology opioid pharmacodynamics forensic interpretation

Tenfold Higher Concentration in Acetonitrile vs. Standard 100 µg/mL Methanolic CRM for Direct Spike-and-Shoot Workflows

The 1.0 mg/mL (1000 µg/mL) acetonitrile formulation supplies a mass concentration tenfold greater than the widely used Cerilliant O-030 certified reference material (100 µg/mL in 1:1 methanol/water) . Acetonitrile is the preferred solvent for plasma protein precipitation protocols in opioid bioanalysis: it provides superior protein removal efficiency compared to methanol and can be directly injected or evaporated/reconstituted without introducing water that may hydrolyze glucuronide conjugates. At 1000 µg/mL, a 10 µL spike into 1 mL of matrix yields a 10 µg/mL (10,000 ng/mL) working concentration—well within the calibration ranges validated for urine OMG (0.05–10 µg/mL ) and authentic urine ranges (0.14–67 µg/mL [1])—without requiring the larger solvent volumes that would be needed with the 100 µg/mL standard, thereby minimizing solvent-induced matrix effects.

certified reference material concentration acetonitrile solvent compatibility LC-MS sample preparation

Age-Stratified Pharmacokinetic Differentiation: 1.4-Fold Higher OMG Exposure in Elderly vs. Young Adults

In a multiple-dose, parallel-group, open-label pharmacokinetic study comparing elderly (≥65 years) and younger (18–40 years) healthy volunteers receiving 20 mg oxymorphone ER, the elderly group exhibited 1.36-fold higher AUC and 1.45-fold higher Cmax for oxymorphone-3-glucuronide following a single dose [1]. The FDA prescribing information corroborates this finding, reporting that steady-state plasma concentrations of OMG are approximately 40% higher in elderly subjects (≥65 years) compared to young subjects (18–40 years), with age >65 years associated with a 1.4-fold increase in oxymorphone AUC and a 1.5-fold increase in Cmax [2]. After adjustment for body weight, AUC values remained ~40% higher in the older group, indicating that the differential is not attributable to body size alone. This age-dependent accumulation necessitates accurate OMG quantification with a certified standard for therapeutic drug monitoring in geriatric pain management.

geriatric pharmacokinetics oxymorphone metabolite accumulation therapeutic drug monitoring

Procurement-Relevant Application Scenarios for Oxymorphone 3-Beta-D-Glucuronide (1.0 mg/mL in Acetonitrile)


Clinical Urine Drug Testing and Pain Management Compliance Monitoring

In chronic pain management programs, urine drug testing is used to verify patient adherence to prescribed oxymorphone regimens. As demonstrated by French et al. (2011), 44% of oxymorphone-positive urines are identified only when oxymorphone glucuronide is directly measured; free-drug-only testing misses nearly half of compliant patients [1]. The 1.0 mg/mL acetonitrile formulation enables efficient preparation of calibrators and quality control samples spanning the clinically observed urinary OMG concentration range of 0.14–67 µg/mL [2], supporting definitive compliance confirmation and reducing the risk of erroneous non-compliance determinations.

Pharmacokinetic and Bioequivalence Study Support Requiring Metabolite Profiling

Regulatory bioequivalence studies of oxymorphone formulations require simultaneous quantitation of parent drug and both major metabolites. The in-source fragmentation of OMG to oxymorphone documented by Zha et al. (2012) means that any validated method must include a certified OMG standard to confirm chromatographic resolution and eliminate interference [3]. The higher concentration (1.0 mg/mL) of this product supports preparation of the extended calibration ranges needed for plasma assays, where OMG AUC is approximately 90-fold higher than the parent drug [2].

Forensic Toxicology Confirmation Testing for Medicolegal Casework

Forensic laboratories performing post-mortem or DUID (driving under the influence of drugs) toxicology must distinguish between pharmacologically active and inactive opioid species. OMG is an inactive elimination product, while 6-OH-oxymorphone retains analgesic activity [2]. Use of a certified OMG standard with verified purity enables forensic toxicologists to report OMG concentrations independently, supporting accurate interpretation of whether the detected oxymorphone exposure was recent (with active metabolite present) or remote (predominantly inactive glucuronide), which has direct legal implications.

Analytical Method Development and Validation for Multi-Opioid Glucuronide Panels

Laboratories developing LC-MS/MS methods for comprehensive opioid glucuronide panels—including oxymorphone-3-glucuronide, morphine-3-glucuronide, morphine-6-glucuronide, hydromorphone-3-glucuronide, and codeine-6-glucuronide—require individual certified reference standards for each analyte to establish selectivity, linearity, and carryover parameters [1]. The acetonitrile-based formulation of this OMG product is directly compatible with the organic mobile phases used in HILIC and reversed-phase LC-MS/MS methods without the solvent mismatch artifacts that can occur when methanolic standards are injected into acetonitrile-based gradient systems.

Quote Request

Request a Quote for Oxymorphone 3-Beta-D-Glucuronide (1.0mg/ml in Acetonitrile)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.